Cas no 1210768-40-3 (7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one)
7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one Chemical and Physical Properties
Names and Identifiers
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- 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- STK978793
- BBL032522
- T3847
- pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, 7-hydroxy-
- 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one
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- MDL: MFCD15203741
- Inchi: 1S/C9H6N4O2/c14-9-6-5-10-8-1-3-11-13(8)7(6)2-4-12(9)15/h1-5,15H
- InChI Key: LNBBAAKEXPSAEB-UHFFFAOYSA-N
- SMILES: ON1C=CC2=C(C=NC3=CC=NN23)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 319
- Topological Polar Surface Area: 70.7
7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 066353-500mg |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 500mg |
$315.00 | 2023-09-08 | ||
| Chemenu | CM271797-1g |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 97% | 1g |
$302 | 2023-11-22 | |
| Chemenu | CM271797-5g |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 97% | 5g |
$853 | 2023-11-22 | |
| abcr | AB410378-500 mg |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 500MG |
€313.80 | 2023-01-21 | ||
| abcr | AB410378-1 g |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 1g |
€406.00 | 2023-04-24 | ||
| TRC | H249610-100mg |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 100mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H249610-250mg |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 250mg |
$ 380.00 | 2022-06-04 | ||
| TRC | H249610-500mg |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
1210768-40-3 | 500mg |
$ 600.00 | 2022-06-04 | ||
| abcr | AB410378-500mg |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one; . |
1210768-40-3 | 500mg |
€333.00 | 2025-04-22 | ||
| abcr | AB410378-1g |
7-Hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one; . |
1210768-40-3 | 1g |
€397.00 | 2025-04-22 |
7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one
Introduction to 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one (CAS No. 1210768-40-3)
7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one, identified by its Chemical Abstracts Service number CAS No. 1210768-40-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of modulating cellular pathways and interactions relevant to human health and disease. The intricate scaffold of 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one combines elements from multiple heterocyclic systems, including pyrazole, pyridazine, and pyrimidine rings, which contribute to its unique chemical and biological properties.
The structural framework of this compound is characterized by a fused system of a pyrazolo[1,5-a]pyridazine core with an attached pyrimidinone moiety at the 6(7H) position. This arrangement creates a multi-functionalized platform that can engage with various biological targets. The presence of a hydroxyl group at the 7-position of the pyrazole ring further enhances its reactivity and potential for chemical derivatization, enabling the synthesis of analogues with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one and its derivatives. The compound's structural features suggest that it may interact with enzymes and receptors involved in critical physiological processes. Preliminary studies have indicated that derivatives of this scaffold exhibit promising activity in models relevant to inflammation, neurodegeneration, and cancer. These findings have spurred further investigation into its mechanism of action and therapeutic applicability.
One of the most compelling aspects of 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one is its ability to serve as a lead compound for structure-based drug design. The complexity of its heterocyclic system provides multiple sites for functionalization, allowing chemists to modify its properties while retaining or enhancing its biological activity. This flexibility has been exploited in several research programs aimed at developing novel therapeutic agents with improved efficacy and selectivity.
The synthesis of 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one presents both challenges and opportunities for synthetic chemists. The multi-step process typically involves cyclization reactions to form the core heterocyclic system followed by functional group interconversions to introduce the hydroxyl group and other substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and drug development pipelines.
From a medicinal chemistry perspective, the exploration of 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one has highlighted the importance of heterocyclic scaffolds in drug discovery. The compound's unique structural features contribute to its binding affinity and selectivity for biological targets, making it a valuable starting point for developing new treatments. Researchers are particularly interested in how modifications to the pyrazole and pyrimidine rings can influence its pharmacokinetic properties and therapeutic potential.
The biological activity of 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one has been studied in various cellular and animal models. Initial findings suggest that it may modulate signaling pathways associated with inflammation and cell proliferation. For instance, some derivatives have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, preclinical studies have indicated that certain analogues may exhibit neuroprotective properties by interacting with receptors involved in neuronal survival and apoptosis.
The development of 7-Hydroxypyrazolo1,5-apyrido3,4-epyrimidin-6(7H)-one as a therapeutic agent is still in its early stages; however,the preliminary results are encouraging enough to warrant further investigation. Future studies are likely to focus on optimizing its chemical structure for improved bioavailability、metabolic stability,and target engagement. Collaborative efforts between synthetic chemists、biologists,and pharmacologists will be essential to translate these findings into clinical applications.
The broader significance of 7-Hydroxypyrazolo1,5-a-pyridazine-pyrimidinone derivatives lies in their contribution to our understanding of heterocyclic chemistry's role in medicine。These compounds exemplify how complex molecular structures can be leveraged to develop novel therapeutics。The continued exploration of their pharmacological properties will not only advance drug discovery but also deepen our knowledge of molecular interactions relevant to human health。
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